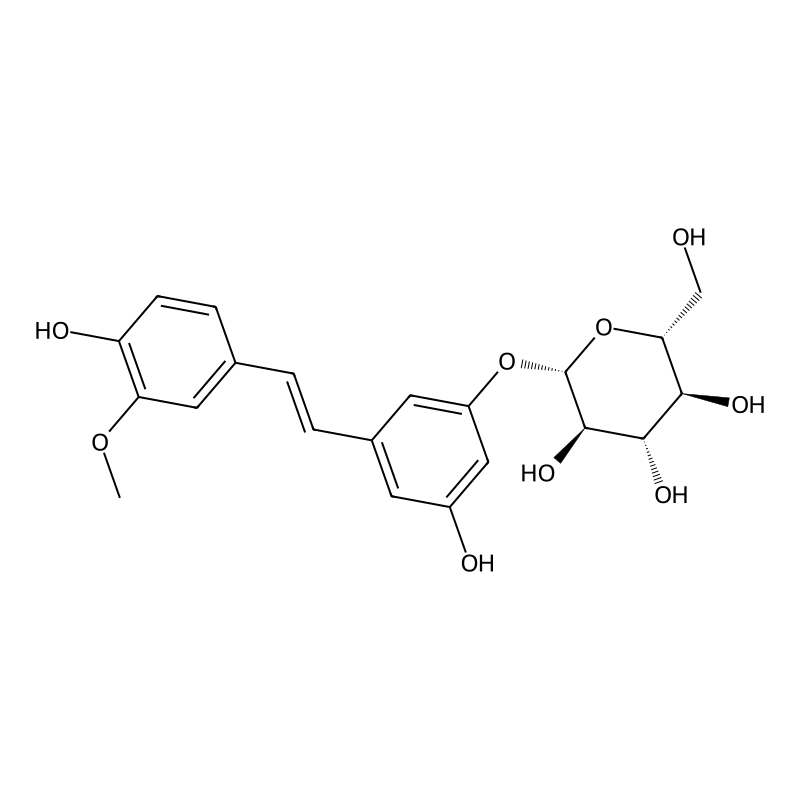

Isorhapontin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isorhapontin has been reported in Gnetum montanum, Veratrum taliense, and other organisms with data available.

from spruce (Picea); structure in first source

Isorhapontin (CAS 32727-29-0) is a methoxylated tetrahydroxystilbene glucoside primarily isolated from the bark of Picea (spruce) species. Structurally defined by a 3'-methoxy group and a 3-O-glucoside linkage, it serves as a high-value reference standard and bioactive precursor in chemoinformatics, biomass valorization, and drug discovery[1]. Unlike ubiquitous stilbenes such as resveratrol, Isorhapontin's specific functionalization imparts distinct physicochemical properties, notably enhanced photostability and higher aqueous solubility . For industrial and scientific buyers, procuring Isorhapontin is driven by its necessity as a precise biomarker for non-monolignol lignin cross-coupling and its utility as a stable scaffold for developing advanced anti-inflammatory and antiviral formulations where conventional stilbenoids fail due to rapid degradation.

Attempting to substitute Isorhapontin with generic stilbenoids like resveratrol, piceid, or astringin introduces severe processability and stability risks. Benchmark stilbenes are highly photosensitive, undergoing rapid trans-to-cis photoisomerization and cyclization into phenanthrene structures under standard laboratory or UV light, which compromises analytical reproducibility and formulation shelf-life [1]. Isorhapontin’s specific methoxylation renders it highly resistant to this degradation. Furthermore, substituting Isorhapontin with its unglycosylated aglycone, isorhapontigenin, fails in aqueous environments; the aglycone exhibits poor basal water solubility, requiring heavy cosolvent use, whereas Isorhapontin readily achieves clear aqueous solutions at ≥ 2.5 mg/mL, streamlining in vivo dosing and liquid formulation workflows .

Quantifiably Higher Photostability Against Trans-to-Cis Isomerization

Stilbenoids are notoriously difficult to handle due to light-induced degradation. When exposed to fluorescent and UV light, trans-resveratrol, trans-piceid, and trans-astringin undergo rapid trans-to-cis isomerization and subsequent cyclization (e.g., resveratrol degrades to 27% within 1 hour of UV exposure). In direct contrast, trans-isorhapontin demonstrates high stability under identical fluorescent light exposure, resisting the loss of hydrogen atoms and structural rearrangement that plague its non-methoxylated analogs [1].

| Evidence Dimension | Photostability under fluorescent/UV light |

| Target Compound Data | Trans-Isorhapontin (Highly stable, resists trans-to-cis isomerization) |

| Comparator Or Baseline | Trans-Resveratrol, Trans-Piceid, Trans-Astringin (Rapid degradation and cyclization) |

| Quantified Difference | Isorhapontin remains stable while comparators undergo rapid isomerization and structural collapse. |

| Conditions | Aqueous/ethanolic solutions exposed to fluorescent and UV light at room temperature. |

Procuring Isorhapontin eliminates the need for extreme light-shielding during analytical workflows and significantly extends the shelf-life of stilbenoid-based formulations.

Enhanced Aqueous Solubility via Glycosylation

The utility of stilbenoid aglycones is frequently bottlenecked by their hydrophobicity. While isorhapontigenin (the aglycone) requires complexation to achieve workable aqueous concentrations, the native glycoside Isorhapontin readily yields clear solutions at concentrations of ≥ 2.5 mg/mL (5.95 mM) in standard aqueous vehicles such as 20% SBE-β-CD in saline or 10% DMSO/saline mixtures .

| Evidence Dimension | Aqueous solubility for biological assays |

| Target Compound Data | Isorhapontin (≥ 2.5 mg/mL clear solution) |

| Comparator Or Baseline | Isorhapontigenin / Resveratrol (Poor basal water solubility requiring heavy cosolvents) |

| Quantified Difference | Isorhapontin achieves millimolar aqueous solubility without precipitation. |

| Conditions | Solubilized in 10% DMSO / 90% (20% SBE-β-CD in Saline) at standard temperature. |

High aqueous solubility simplifies the preparation of dosing vehicles for in vivo studies and reduces the risk of precipitation in liquid formulations.

Dominant Incorporation into Norway Spruce Lignin Polymer

In the study of non-monolignol lignin structures, Isorhapontin is the primary target compound. Quantitative analysis of Norway spruce bark lignin reveals that Isorhapontin is incorporated into the lignin polymer via beta-ether bonds at substantially higher levels than astringin and piceid. During dehydrodimerization, it forms specific 8-O-4' coupled benzodioxane structures (piceasides E and F)[1].

| Evidence Dimension | Lignin polymer incorporation rate |

| Target Compound Data | Isorhapontin (Dominant hydroxystilbene glucoside incorporated) |

| Comparator Or Baseline | Astringin and Piceid (Incorporated at significantly lower levels) |

| Quantified Difference | Isorhapontin serves as the primary structural monomer over astringin and piceid. |

| Conditions | Derivatization followed by reductive cleavage (DFRC) of Norway spruce bark lignin. |

Isorhapontin is the mandatory analytical standard for researchers quantifying spruce bark lignin degradation products and studying alternative lignification pathways.

Stronger Binding Affinity to SARS-CoV-2 Mpro Protease

Isorhapontin provides a highly effective scaffold for viral protease inhibition. In molecular docking and MM-GBSA energy calculations against the SARS-CoV-2 Mpro enzyme, Isorhapontin exhibited a binding affinity of -8.166 kcal/mol. This significantly outperforms both the standard antiviral GC376 (-6.976 kcal/mol) and the related stilbene piceatannol (-6.291 kcal/mol), maintaining structural stability at 300 K throughout molecular dynamic simulations [1].

| Evidence Dimension | Mpro protease binding affinity |

| Target Compound Data | Isorhapontin (-8.166 kcal/mol) |

| Comparator Or Baseline | GC376 (-6.976 kcal/mol) and Piceatannol (-6.291 kcal/mol) |

| Quantified Difference | Isorhapontin demonstrates a 1.19 kcal/mol stronger binding affinity than the benchmark antiviral GC376. |

| Conditions | In silico molecular docking, Prime MM-GBSA energy calculations, and 300 K molecular dynamic simulations. |

Procuring Isorhapontin provides drug discovery programs with a stable, high-affinity natural product scaffold for developing novel protease inhibitors.

Analytical Reference Standard for Biomass Valorization

Because Isorhapontin is the dominant hydroxystilbene glucoside incorporated into Norway spruce bark lignin, it is the essential reference standard for laboratories conducting derivatization followed by reductive cleavage (DFRC) or NMR analysis of lignin polymers. It allows precise quantification of piceasides E and F and other non-monolignol degradation products [2].

Development of Photostable Stilbenoid Formulations

For cosmetic and pharmaceutical manufacturers, the rapid photoisomerization of resveratrol and piceid under UV and fluorescent light is a major formulation hurdle. Isorhapontin's high photostability makes it the ideal bioactive ingredient for topical or liquid formulations that require long-term shelf-life without extreme light-shielding protocols[1].

Antiviral Drug Discovery and Scaffold Optimization

Given its stronger binding affinity (-8.166 kcal/mol) to the SARS-CoV-2 Mpro protease compared to benchmark antivirals like GC376, Isorhapontin is highly suited for procurement by medicinal chemistry programs. Its stable methoxylated structure serves as a robust starting point for synthesizing next-generation viral protease inhibitors [3].

In Vivo Pharmacological Assays Requiring High Aqueous Solubility

When designing in vivo models to study the anti-inflammatory or antioxidant effects of stilbenoids, the poor water solubility of aglycones like isorhapontigenin often necessitates harsh cosolvents that can confound results. Isorhapontin’s ability to form clear aqueous solutions at ≥ 2.5 mg/mL streamlines vehicle preparation and ensures reliable dosing and bioavailability .

References

- [1] Latva-Mäenpää, H., et al. "Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots." Molecules 26.4 (2021): 1036.

- [2] Rencoret, J., et al. "Hydroxystilbene Glucosides Are Incorporated into Norway Spruce Bark Lignin." Plant Physiology 180.3 (2019): 1310-1321.

- [3] Al-Karmalawy, A. A., et al. "The Potential of Stilbene Compounds to Inhibit Mpro Protease as a Natural Treatment Strategy for Coronavirus Disease-2019." Current Issues in Molecular Biology 45.1 (2022): 12-32.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types